molecular formula C20H24ClNO3 B3585800 2-(2-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

2-(2-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Cat. No.: B3585800
M. Wt: 361.9 g/mol
InChI Key: BZOCRRQNSJLWSS-UHFFFAOYSA-N
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Description

2-(2-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is an organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the phenoxy intermediate: Reacting 2-tert-butylphenol with an appropriate halogenating agent to form 2-tert-butylphenoxy halide.

    Acylation reaction: Reacting the phenoxy intermediate with chloroacetyl chloride to form 2-(2-tert-butylphenoxy)acetyl chloride.

    Amidation reaction: Reacting the acetyl chloride intermediate with 4-chloro-2-methoxy-5-methylaniline under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butylphenoxyacetic acid: A simpler analog with similar structural features.

    4-chloro-2-methoxy-5-methylphenylamine: Shares the aromatic amine moiety.

    N-(4-chloro-2-methoxy-5-methylphenyl)acetamide: Lacks the phenoxy group but retains the amide linkage.

Uniqueness

2-(2-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO3/c1-13-10-16(18(24-5)11-15(13)21)22-19(23)12-25-17-9-7-6-8-14(17)20(2,3)4/h6-11H,12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOCRRQNSJLWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)COC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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